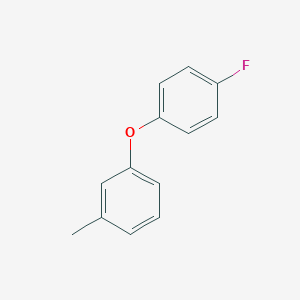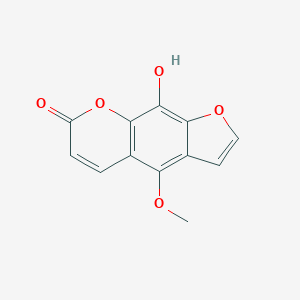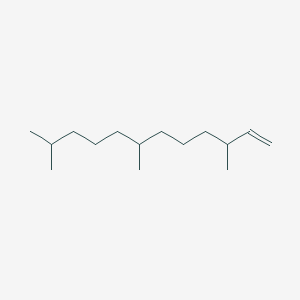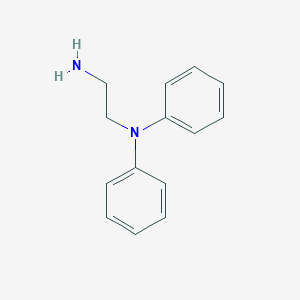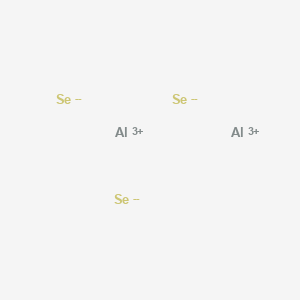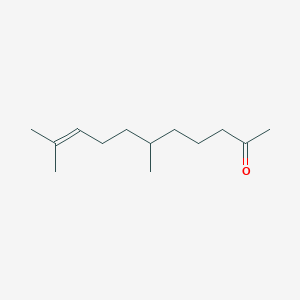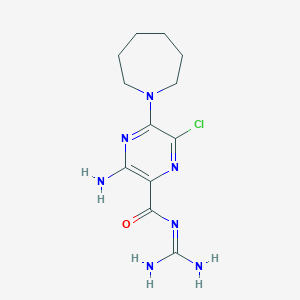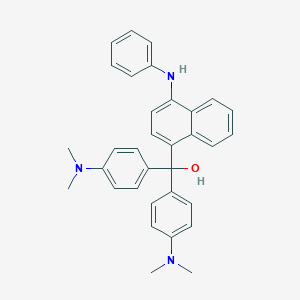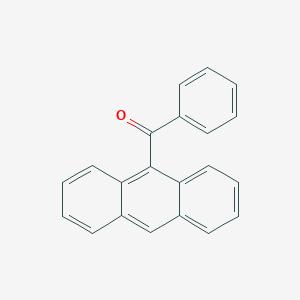
9-Benzoylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzoylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique properties and potential applications in various fields. It is a highly fluorescent compound that has been used as a probe molecule in various biochemical and physiological studies.
作用機序
The mechanism of action of 9-Benzoylanthracene is not well understood. However, it is believed to interact with biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The fluorescence properties of 9-Benzoylanthracene are believed to arise from the excited state intramolecular proton transfer (ESIPT) process.
生化学的および生理学的効果
9-Benzoylanthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and DNA, alter the structure and function of lipid bilayers, and induce oxidative stress. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of 9-Benzoylanthracene is its high fluorescence intensity and quantum yield. This makes it an excellent probe molecule for fluorescence-based experiments. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one of the main limitations of 9-Benzoylanthracene is its low solubility in water, which can limit its use in aqueous environments.
将来の方向性
There are several future directions for the study of 9-Benzoylanthracene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for 9-Benzoylanthracene in areas such as drug delivery, imaging, and sensing. Additionally, more research is needed to fully understand the mechanism of action of 9-Benzoylanthracene and its potential effects on human health.
合成法
The synthesis of 9-Benzoylanthracene can be achieved via several methods, including the Friedel-Crafts reaction, Suzuki coupling, and Sonogashira coupling. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Suzuki coupling method involves the reaction of 9-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 9-iodoanthracene with phenylacetylene in the presence of a palladium catalyst.
科学的研究の応用
9-Benzoylanthracene has been widely used as a probe molecule in various biochemical and physiological studies. It has been used to study the binding properties of proteins, DNA, and other biomolecules. It has also been used to study the transport properties of membranes and the dynamics of lipid bilayers. Additionally, 9-Benzoylanthracene has been used as a fluorescent probe for the detection of reactive oxygen species and other free radicals.
特性
CAS番号 |
1564-53-0 |
|---|---|
製品名 |
9-Benzoylanthracene |
分子式 |
C21H14O |
分子量 |
282.3 g/mol |
IUPAC名 |
anthracen-9-yl(phenyl)methanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H |
InChIキー |
YBIBFEHHOULQKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
その他のCAS番号 |
1564-53-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



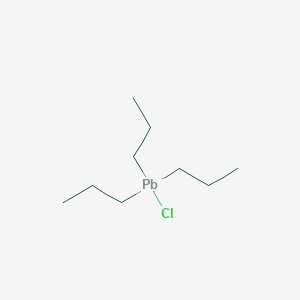
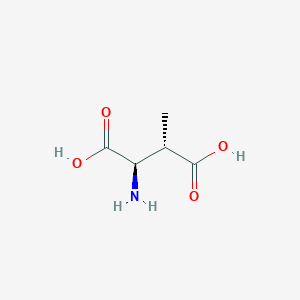
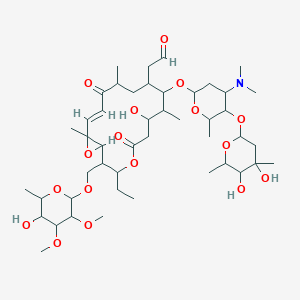

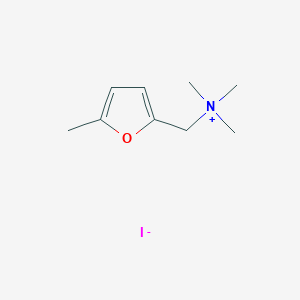
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
